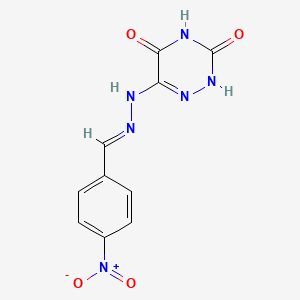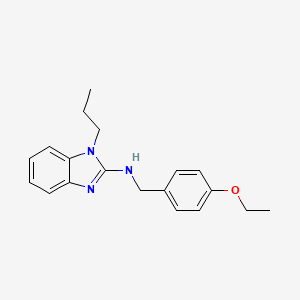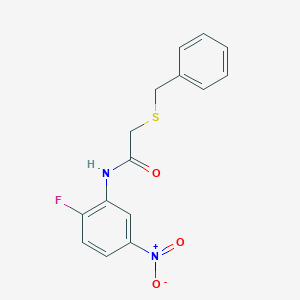![molecular formula C19H17FN2O2 B5810146 N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5810146.png)
N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as FLX, is a synthetic compound that belongs to the class of isoxazolecarboxamide derivatives. It is a potent and selective inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max. FLX has shown promising results in preclinical studies as an anti-cancer agent and has the potential to become a valuable tool for cancer therapy.
Wirkmechanismus
FLX acts as a competitive inhibitor of the c-Myc-Max interaction. The c-Myc protein is a transcription factor that regulates the expression of genes involved in cell growth and proliferation. The binding of c-Myc to its partner Max is essential for its transcriptional activity. FLX binds to the same site on Max as c-Myc, preventing its interaction with c-Myc and inhibiting its transcriptional activity. This leads to the downregulation of c-Myc target genes and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
FLX has been shown to have potent anti-cancer activity in preclinical studies. It has been demonstrated to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. FLX has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. In addition to its anti-cancer effects, FLX has been shown to have anti-inflammatory activity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
FLX is a potent and selective inhibitor of the c-Myc-Max interaction, making it a valuable tool for studying the role of c-Myc in cancer. Its mechanism of action is well-characterized, and it has been shown to have potent anti-cancer activity in preclinical studies. However, FLX has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. Additionally, FLX has limited solubility in water, which can make it challenging to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for the development of FLX as a cancer therapy. One direction is to optimize the pharmacokinetic properties of FLX to improve its efficacy and reduce its toxicity. Another direction is to explore the combination of FLX with other anti-cancer agents to enhance its anti-tumor activity. Additionally, the role of c-Myc in cancer is complex, and further research is needed to fully understand its function and the potential therapeutic applications of FLX.
Synthesemethoden
The synthesis of FLX involves a multi-step process that starts with the reaction of 4-fluorobenzylamine with methyl isoxazole-4-carboxylate in the presence of a base. The resulting intermediate is then reacted with phenylacetic acid in the presence of a coupling agent to form the final product, FLX. The synthesis of FLX has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
FLX has been extensively studied for its potential therapeutic applications in cancer. The c-Myc protein is a transcription factor that plays a critical role in cell growth and proliferation. Overexpression of c-Myc has been observed in many types of cancer, making it an attractive target for cancer therapy. FLX has been shown to inhibit the binding of c-Myc to Max, leading to the downregulation of c-Myc target genes and the induction of apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-13-17(18(22-24-13)15-5-3-2-4-6-15)19(23)21-12-11-14-7-9-16(20)10-8-14/h2-10H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXGJDVTFWIREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-N-(3-{N-[2-(2-nitrophenoxy)propanoyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5810064.png)



![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5810100.png)

methanone](/img/structure/B5810125.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5810129.png)
![4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine](/img/structure/B5810153.png)
![4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5810159.png)
![N-(2-ethoxyphenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide](/img/structure/B5810160.png)
![2-{4-[(4-chlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5810168.png)

![1-methyl-5-[(5-methyl-2-furyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5810173.png)